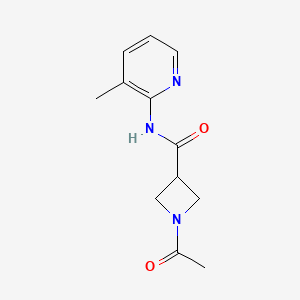

(4-氟苯基)(吡啶-3-基)甲酮

描述

The compound "(4-Fluorophenyl)(pyridin-3-yl)methanone" is a fluorinated aromatic ketone that is of interest in various fields of medicinal chemistry. It is structurally related to several research compounds that have been synthesized and evaluated for their biological activities, such as aldose reductase inhibition, anticonvulsant properties, and potential visualization of the 5-HT2A receptor with SPECT imaging .

Synthesis Analysis

The synthesis of related fluorophenyl methanone derivatives involves multiple steps, including the preparation of intermediates like pyridinium salts and ylides. For instance, 4-fluorophenacyl pyridinium bromide is prepared by the interaction of 4-fluorophenacyl bromide with pyridine, followed by treatment with potassium carbonate to yield the corresponding ylide. This ylide can then react with various substituted benzaldehydes to form symmetrical pyridines with different substituents .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and LC-MS, as well as X-ray diffraction studies. For example, a novel bioactive heterocycle was found to crystallize in the monoclinic crystal system with the space group P21/c. The molecular structure is stabilized by inter and intra-molecular hydrogen bonds, which contribute to the stability of the molecule .

Chemical Reactions Analysis

The fluorophenyl methanone derivatives can undergo further chemical reactions to form more complex structures. For instance, the reaction of 4-fluorophenacylpyridinium ylide with substituted benzylideneacetophenones can yield symmetrical pyridines with different substituents at the 2, 4, 6-positions. These reactions are typically carried out in the presence of ammonium acetate in acetic acid or methanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and lipophilicity, are important for their potential therapeutic applications. For example, the log P value of a radiolabeled fluorophenyl methanone derivative was determined to be 1.5, indicating its lipophilicity, which is relevant for its ability to cross the blood-brain barrier and achieve uptake in the brain .

科学研究应用

1. P2X7拮抗剂临床试验中的潜在用途

一项研究开发了一种新方法来获取P2X7拮抗剂,包括结构类似于(4-氟苯基)(吡啶-3-基)甲酮的化合物。这些化合物在大鼠中表现出低剂量下强大的P2X7受体占位,并已进入I期临床试验,用于治疗情绪障碍(Chrovian et al., 2018)。

2. 合成和晶体结构分析中的作用

研究重点放在具有类似结构组分的化合物上,强调它们的合成、晶体结构和密度泛函理论(DFT)分析。这些研究为分子结构和物理化学性质提供了见解(Huang et al., 2021)。

3. 抗微生物应用

特定的(4-氟苯基)(吡啶-3-基)甲酮衍生物,特别是(3-苯基-5-(1-苯基-3-芳基-1H-吡唑-4-基)-4,5-二氢-1H-吡唑-1-基)(吡啶-4-基)甲酮,已被合成并发现具有显著的抗微生物活性。这项研究表明这些化合物在开发新的抗微生物剂方面具有潜力(Kumar et al., 2012)。

4. 探究分子静电势

涉及类似化合物的研究已探讨了分子静电势和前线分子轨道,使用DFT。这些见解有助于更好地理解这类化合物的电子性质(Al-Ansari, 2016)。

5. 在5-羟色胺受体研究中的潜力

涉及(4-氟苯基)(吡啶-3-基)甲酮的类似物的研究为它们与5-HT1A受体的结合亲和力和选择性提供了见解,表明它们在探索治疗抑郁症和焦虑等疾病方面具有潜力(Vacher et al., 1999)。

6. 合成新型抗肿瘤化合物中的作用

与(4-氟苯基)(吡啶-3-基)甲酮结构相关的化合物已显示出对各种癌细胞系增殖的明显抑制作用,表明在抗肿瘤研究中具有潜在应用(Tang & Fu, 2018)。

作用机制

Target of Action

The primary target of (4-Fluorophenyl)(pyridin-3-yl)methanone is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .

Mode of Action

It is known to interact with its target, leukotriene a-4 hydrolase

Biochemical Pathways

Given its target, it is likely to influence the leukotriene synthesis pathway . Leukotrienes are involved in various physiological processes, including inflammation and allergic reactions .

Result of Action

Given its target, it may potentially modulate inflammatory and allergic responses by influencing leukotriene synthesis .

属性

IUPAC Name |

(4-fluorophenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISWSEUSVGRNBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2503513.png)

![3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2503517.png)

![N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2503525.png)

![2-chloro-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzoic acid](/img/structure/B2503527.png)